Quinapyramine sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine;methyl hydrogen sulfate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6.2CH4O4S/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16;2*1-5-6(2,3)4/h5-9,18H,1-4H3,(H2,19,20,21);2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIPHSLUGLMTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N.COS(=O)(=O)O.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20493-41-8 (Parent) | |
| Record name | Quinapyramine methylsulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003270788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00420522 | |
| Record name | Antrycide methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3270-78-8, 16966-93-1 | |
| Record name | Quinolinium, 4-amino-6-[(1,2-dihydro-2-imino-1,6-dimethyl-4-pyrimidinyl)amino]-1,2-dimethyl-, methyl sulfate, methyl sulfate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3270-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinapyramine methylsulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003270788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antrycide methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINAPYRAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83ZS9Z22U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Research on Quinapyramine Sulfate Action
Cellular and Subcellular Targets in Trypanosomes
Quinapyramine (B1195588) sulfate's efficacy as a trypanocidal agent stems from its ability to interact with and disrupt several vital cellular components and processes within the parasite. These interactions ultimately lead to the cessation of growth and death of the trypanosome.
DNA Synthesis Interference
A significant aspect of Quinapyramine sulfate's mechanism of action is its ability to interfere with the synthesis of DNA within the trypanosome. researchgate.net While the precise molecular interactions are still under investigation, this interference strikes at the heart of the parasite's ability to replicate and propagate. By inhibiting DNA synthesis, Quinapyramine sulfate (B86663) effectively halts the cell cycle, preventing the proliferation of the parasite within the host. This action is a common feature of many antimicrobial agents and underscores the importance of targeting DNA replication as a therapeutic strategy against pathogenic protozoa.
Molecular and Genetic Pathways of Trypanocidal Activity
The trypanocidal effects of this compound are underpinned by specific alterations at the molecular and genetic level within the parasite. These changes in gene expression and enzyme activity are direct consequences of the drug's interaction with its cellular targets.
Gene Expression Alterations in Trypanosoma Species
Exposure of Trypanosoma species to this compound leads to significant alterations in their gene expression profiles. These changes reflect the parasite's response to the drug-induced stress and the direct impact on various metabolic and regulatory pathways.
Recent research has shed light on the specific molecular targets affected by this compound. A study investigating the effects of the related salt, Quinapyramine methyl sulphate, on Trypanosoma evansi revealed a highly significant down-regulation of the messenger RNA (mRNA) levels for two critical enzymes: Arginine Kinase 1 and Calcium ATPase I. nih.govnih.gov
Arginine kinase is a phosphotransferase that plays a crucial role in cellular energy metabolism in invertebrates by catalyzing the reversible transfer of a phosphate (B84403) group from ATP to arginine, thereby generating phosphoarginine, a high-energy phosphagen that serves as a reservoir of ATP. The down-regulation of Arginine Kinase 1 suggests a disruption of the parasite's ability to buffer and regenerate ATP, leading to energy depletion.
Calcium ATPase I is involved in maintaining calcium homeostasis within the cell by actively pumping calcium ions across cellular membranes. Calcium is a vital second messenger in numerous signaling pathways that regulate essential processes such as motility, cell division, and differentiation in trypanosomes. The significant down-regulation of Calcium ATPase I indicates that this compound disrupts the parasite's ability to regulate its intracellular calcium concentrations, leading to a breakdown in these critical signaling pathways.
The targeted down-regulation of these key enzymes provides a more detailed understanding of the molecular pathways through which this compound exerts its trypanocidal effects.
**Table 1: Effect of Quinapyramine Methyl Sulphate on Gene Expression in *Trypanosoma evansi***
| Gene | Function | Observed Effect | Significance |
|---|---|---|---|
| Arginine Kinase 1 | ATP buffering and regeneration | Highly significant down-regulation of mRNA | p < 0.0001 |
| Calcium ATPase I | Calcium homeostasis and signaling | Highly significant down-regulation of mRNA | p < 0.0001 |
Up-regulation of Regulatory and Replicative Genes (e.g., Trans-sialidase, ESAG8, Ribonucleotide Reductase I, Ornithine Decarboxylase, Topoisomerase II, Casein Kinase I)
Research into the molecular effects of this compound on trypanosomes has revealed significant alterations in the expression of genes crucial for the parasite's survival and propagation. Exposure to quinapyramine prompts an up-regulation of several key regulatory and replicative genes, suggesting a complex interplay between the drug and the parasite's genetic machinery.
A notable study investigating the effects of quinapyramine methyl sulphate on Trypanosoma evansi identified a significant up-regulation in the mRNA expression of several critical genes. madbarn.com These genes are involved in various cellular processes, including host-parasite interaction, DNA synthesis, and cell cycle control. The observed up-regulation of these genes may represent a compensatory or stress response by the parasite to the cellular damage inflicted by the drug.
The affected genes include:
Trans-sialidase : This enzyme is a well-known virulence factor in trypanosomes, playing a crucial role in the parasite's ability to invade host cells and evade the immune system. nih.govnih.gov Its up-regulation could signify an attempt by the parasite to enhance its infectivity in response to the drug-induced stress.
ESAG8 (Expression Site-Associated Gene 8) : As part of the variant surface glycoprotein (B1211001) (VSG) expression site, ESAG8 is involved in the process of antigenic variation, a key mechanism for immune evasion. madbarn.com Increased expression of this gene might indicate an accelerated rate of surface coat switching as a survival strategy.
Ribonucleotide Reductase I : This enzyme is essential for DNA synthesis and repair, as it catalyzes the formation of deoxyribonucleotides. nih.govnih.gov An increase in its expression suggests a heightened demand for DNA precursors, possibly to repair DNA damage caused by quinapyramine or to support an altered cell division cycle.
Ornithine Decarboxylase : This is the rate-limiting enzyme in the biosynthesis of polyamines, which are vital for cell growth and differentiation. nih.govnih.gov Its up-regulation points towards an impact on the parasite's proliferative capacity.
Topoisomerase II : This enzyme is critical for managing DNA topology during replication, transcription, and chromosome segregation. nih.gov Increased expression may reflect a response to DNA entanglements or breaks induced by the drug.
Casein Kinase I : This protein kinase is involved in regulating a wide array of cellular processes, including cell cycle progression, and division of the kinetoplast (the mitochondrial DNA of trypanosomes). nih.govresearchgate.netuga.edu Its up-regulation could be linked to disruptions in the parasite's cell division and replication cycle.
The significant up-regulation of these diverse genes underscores the multifaceted impact of quinapyramine on the cellular and molecular biology of trypanosomes. madbarn.com
Table 1: Up-regulation of Gene Expression in Trypanosoma evansi Following Exposure to Quinapyramine
| Gene | Function | Significance of Up-regulation (p-value) |
| Trans-sialidase | Host cell invasion, immune evasion | p < 0.0001 |
| ESAG8 | Antigenic variation | p < 0.0021 |
| Ribonucleotide Reductase I | DNA synthesis | p < 0.0001 |
| Ornithine Decarboxylase | Polyamine synthesis, cell growth | p < 0.0001 |
| Topoisomerase II | DNA replication and repair | p < 0.0021 |
| Casein Kinase I | Cell cycle control, kinetoplast division | p < 0.0021 |
| Data sourced from a study on the effects of quinapyramine methyl sulphate on T. evansi. madbarn.com |
Pharmacokinetic and Pharmacodynamic Research in Animal Models
Pharmacokinetic Characterization in Animal Species
The study of how an animal's body affects Quinapyramine (B1195588) sulfate (B86663), from administration to elimination, is crucial for understanding its therapeutic window and duration of action.
Quinapyramine sulfate is characterized by its rapid absorption following administration. nawanlab.comslideshare.net When administered via injection, it is quickly absorbed from the injection site, which contributes to its immediate therapeutic effects. nawanlab.com Similarly, upon oral administration, the compound is rapidly absorbed from the gastrointestinal tract. slideshare.net The rate of absorption can be influenced by the administration route. For instance, subcutaneous injection results in a slower entry of the drug into the circulation compared to other injection methods. fao.org This characteristic is sometimes leveraged for prophylactic purposes, as the slower absorption can create a depot effect at the injection site, leading to a more sustained release of the drug. nawanlab.com This is in contrast to the even slower absorption rate of Quinapyramine chloride, which is specifically designed for a prolonged prophylactic effect. nawanlab.com
While specific research on the metabolic pathways of this compound is limited, the primary routes of elimination are believed to involve hepatic metabolism and renal excretion. nawanlab.com It is generally understood that the liver metabolizes the compound, and its byproducts are then primarily eliminated from the body through the kidneys via urine. nawanlab.comslideshare.net Studies on other compounds have shown that the kidneys, lungs, and liver are often the primary organs responsible for metabolism and elimination. researchgate.net
The encapsulation of this compound into nanoformulations has been shown to significantly alter its pharmacokinetic profile, enhancing its therapeutic potential. Key pharmacokinetic parameters used to describe a drug's behavior in the body include half-life (t½), area under the curve (AUC), mean residence time (MRT), and plasma clearance. nih.gov
Research on a this compound (QS)-loaded oil-based nanosuspension in Wistar rats demonstrated a marked improvement in these parameters compared to the free drug. nih.govresearchgate.net The half-life, which indicates the time taken for the drug concentration in the plasma to reduce by half, was increased 13.54-fold. nih.gov The AUC, representing total drug exposure over time, saw a 7.09-fold increase. nih.gov Furthermore, the mean residence time (MRT), the average time a drug molecule remains in the body, was extended by 17.35-fold. nih.gov Concurrently, a 7.08-fold reduction in plasma clearance was observed, indicating the drug was removed from the bloodstream much more slowly. nih.govresearchgate.net These changes collectively contribute to a longer-lasting therapeutic effect. nih.gov
Table 1: Pharmacokinetic Parameter Comparison of Free vs. Nanoformulated this compound
| Parameter | Fold Change with Nanoformulation | Implication |
|---|---|---|
| Half-life (t½) | 13.54-fold increase nih.gov | Longer duration of action |
| Area Under the Curve (AUC) | 7.09-fold increase nih.gov | Greater total drug exposure |
| Mean Residence Time (MRT) | 17.35-fold increase nih.gov | Prolonged presence in the body |
| Plasma Clearance | 7.08-fold reduction nih.gov | Slower removal from circulation |
Pharmacodynamic Correlates in Animal Infection Models
The pharmacodynamics of this compound concern its effects on the target parasite, specifically the kinetics of trypanosome clearance from the host's system.
Studies across various animal models demonstrate the efficacy of this compound in clearing Trypanosoma infections, with outcomes often enhanced by advanced formulations.
In a T. evansi-infected mouse model, a single treatment with a QS-loaded oily nanosuspension resulted in the complete absence of parasitemia for over 75 days, as confirmed by blood smear observation and PCR assays. nih.govresearchgate.net Similarly, encapsulating QS in chitosan-mannitol nanoparticles rendered the drug effective at lower concentrations in rabbits, successfully killing the parasites and alleviating clinical symptoms of the disease. nih.gov
In rats infected with Trypanosoma congolense, combining a lower dose of this compound with Freund's incomplete adjuvant (FIA) led to a 100% survival rate with no relapse, compared to a 70% survival rate for the group treated with this compound alone. academicjournals.org This suggests that the adjuvant enhanced the drug's efficacy, leading to better parasite clearance and amelioration of anemia. academicjournals.org
In naturally infected cattle, treatment with a combination of Quinapyramine sulphate and chloride was effective in clearing T. evansi from the blood, with no parasites observed microscopically by the third day post-treatment. thepharmajournal.com The treatment also led to the restoration of normal hematological and biochemical parameters by day 14. thepharmajournal.com However, in one experimental study in mice infected with T. evansi, Quinapyramine sulphate was found to be less effective than Suramin (B1662206), as it did not clear the parasites from circulation within 48 hours. cgiar.org
Table 2: Summary of this compound Trypanosome Clearance Studies in Animal Models
| Animal Model | Trypanosome Species | Formulation | Key Finding | Citation |
|---|---|---|---|---|
| Mice | T. evansi | Oil-based nanosuspension | Absence of parasitemia for >75 days. | nih.govresearchgate.net |
| Rabbits | T. evansi | Chitosan-mannitol nanoparticles | Effective parasite clearance at lower dosages. | nih.gov |
| Rats | T. congolense | Combined with Freund's incomplete adjuvant | 100% survival and no relapse. | academicjournals.org |
| Cattle | T. evansi | Sulphate and Chloride combination | Parasites cleared from blood by day 3 post-treatment. | thepharmajournal.com |
| Mice | T. evansi | Standard formulation | Less effective than Suramin in this specific study. | cgiar.org |
Correlation with Host Biological Responses (e.g., Antibody Levels)
The efficacy of this compound is not solely dependent on its direct trypanocidal activity but is also intricately linked to the host's immune response. Research in various animal models has demonstrated that the interaction between the drug and the host's immunological status, particularly antibody production, can significantly influence treatment outcomes. An intact and functioning immune system is often a prerequisite for the rapid and complete clearance of trypanosomes following chemotherapy with quinapyramine. nih.govdavidpublisher.com
Studies have shown that in the absence of a robust immune response, the efficacy of quinapyramine can be compromised. For instance, early experiments in splenectomized rats infected with Trypanosoma evansi revealed a delayed clearance of parasites from the bloodstream after treatment with quinapyramine compared to their immunocompetent counterparts. davidpublisher.com This highlights the synergistic role of the host's humoral immunity in eliminating the parasites that have been damaged or inhibited by the drug.
More recent and detailed investigations have focused on quantifying the changes in antibody levels and other immunological markers following this compound administration. These studies provide a clearer picture of the pharmacodynamic interplay between the drug and the host's immune system.
In a study on horses naturally infected with Trypanosoma evansi in Argentina, the persistence of specific IgG antibody levels was monitored using an enzyme-linked immunosorbent assay (ELISA) after treatment with this compound. conicet.gov.ar The results indicated that while the treatment was effective in clearing the parasites, leading to clinical recovery, specific antibody titers remained detectable for a considerable period post-treatment. The antibody levels, expressed as a percent positivity (PP) relative to a standard reference serum, showed a gradual decline over several months. This persistence of antibodies suggests a continuous immunological memory or response even after the parasite load is significantly reduced or eliminated. conicet.gov.ar In some cases, a resurgence in antibody levels was observed, which coincided with a relapse of the infection, indicating that monitoring antibody titers could be a useful tool for assessing the efficacy of treatment and detecting potential relapses. conicet.gov.ar
Table 1: Persistence of IgG Antibody Levels in Horses Treated with this compound for T. evansi Infection Data sourced from Monzon et al. (2003) conicet.gov.ar
| Horse ID | Pre-treatment PP | 1.3 months post-treatment PP | 2.3 months post-treatment PP | 4.1 months post-treatment PP |
| Horse 1 | >100 | 85.1 | 70.2 | 87.2 (relapse) |
| Horse 2 | >100 | 90.3 | 75.4 | 60.1 |
| Horse 3 | >100 | 88.7 | 72.8 | 55.3 |
| Horse 4 | >100 | 92.5 | 78.9 | 65.7 |
| *PP: Percent Positivity in ELISA |
Further research in Wistar rats infected with Trypanosoma congolense explored the therapeutic efficacy of this compound alone and in combination with Freund's Complete Adjuvant (FCA), a known immunostimulant. davidpublisher.comdavidpublisher.com This study provided insights into how enhancing the host's immune response could potentially improve treatment outcomes. While the group treated with this compound alone showed an increase in white blood cell count, the group that received the combination with FCA exhibited a more pronounced leukocytosis, specifically due to lymphocytosis. davidpublisher.comdavidpublisher.com This suggests an enhanced immunological stimulation, which could contribute to a more effective clearance of the parasites.
Table 2: White Blood Cell (WBC) and Lymphocyte Counts in T. congolense-Infected Wistar Rats Post-Treatment Data adapted from Ehizibolo et al. (2017) davidpublisher.comdavidpublisher.com
| Treatment Group | Mean WBC Count (x10³/µl) | Mean Lymphocyte Count (x10³/µl) |
| Infected, Untreated | 5.85 | 3.98 |
| This compound (QS) only | 6.21 | 4.23 |
| QS + Freund's Complete Adjuvant (FCA) | 6.79 | 4.95 |
| Uninfected Control | 6.02 | 4.10 |
In another study involving crossbred cattle naturally infected with T. evansi, researchers monitored various hematological and biochemical parameters following treatment with a quinapyramine compound. researchgate.net Among the biochemical values, serum globulin levels, which include immunoglobulins (antibodies), were assessed pre- and post-treatment. The study reported a significant decrease in total protein and globulin levels in infected animals before treatment. Following the administration of the quinapyramine compound, there was a gradual restoration of these values towards the normal range, indicating a recovery of the host's physiological status, which includes the capacity for antibody production. researchgate.net
Table 3: Serum Globulin Levels in Cattle with Trypanosomiasis Pre- and Post-Quinapyramine Treatment Data sourced from Hota et al. (2020) researchgate.net
| Time of Observation | Mean Serum Globulin (g/dl) |
| Day 0 (Pre-treatment) | 3.45 |
| Day 3 Post-treatment | 3.62 |
| Day 7 Post-treatment | 3.88 |
| Day 14 Post-treatment | 4.15 |
The correlation between this compound treatment and the host's antibody response is a critical aspect of its pharmacodynamics. The available research underscores that while the drug has a direct effect on the trypanosomes, its ultimate success in achieving a sterile cure is heavily reliant on the host's ability to mount an effective immune response, with antibody production playing a central role. The monitoring of antibody levels and other immunological parameters can, therefore, serve as a valuable prognostic indicator in the management of animal trypanosomiasis.
Advanced Drug Delivery System Research for Quinapyramine Sulfate
Nanoparticle-Based Formulations
Nanoparticle-based formulations are at the forefront of research to improve the delivery of quinapyramine (B1195588) sulfate (B86663). These systems encapsulate the drug within a nanostructure, which can alter its pharmacokinetic profile and enhance its effectiveness. nrce.gov.in
One advanced approach involves the development of quinapyramine sulfate-loaded oil-based nanosuspensions to achieve a long-acting therapeutic effect. nih.gov In this method, the hydrophilic this compound is first converted into a hydrophobic ionic complex to enable its dispersion in an oil-based vehicle. nih.gov Research has demonstrated that dispersing a this compound-sodium cholate (B1235396) (QS-Na.C) complex in thixotropically thickened olive oil can create a stable nanosuspension. nih.gov
Pharmacokinetic studies in Wistar rats have shown significant improvements for the QS-Na.C complex-loaded oily nanosuspension compared to free this compound. nih.gov There was a notable 13.54-fold increase in half-life (t1/2) and a 7.09-fold increase in the area under the curve (AUC), indicating prolonged circulation and greater drug exposure. nih.gov Furthermore, a 7.08-fold reduction in plasma clearance was observed, suggesting slower elimination from the body. nih.gov In mouse models infected with T. evansi, a single treatment with the nanosuspension resulted in the absence of parasitemia for over 75 days. nih.gov
Table 1: Pharmacokinetic Parameters of Oil-Based Nanosuspension vs. Free this compound (QS)
| Parameter | Free QS | QS-Na.C Complex-Loaded Oily Nanosuspension | Fold Change |
|---|---|---|---|
| Half-life (t1/2) | - | - | 13.54 |
| Area Under Curve (AUC0-∞) | - | - | 7.09 |
| Volume of Distribution (Vz/F) | - | - | 1.78 |
| Mean Residence Time (MRT0-ꝏ) | - | - | 17.35 |
| Plasma Clearance | - | - | 7.08 (Reduction) |
Data derived from a study in Wistar rats. nih.gov
Chitosan-mannitol nanoparticles represent another promising strategy for this compound delivery. researcher.lifeasm.orgnih.gov These nanoparticles are synthesized using an ionotropic gelation method, incorporating this compound into a matrix of chitosan (B1678972), tripolyphosphate (TPP), and mannitol (B672). asm.orgnih.gov Mannitol also acts as a cryoprotectant. nih.gov The resulting nanoparticles (ChQS-NPs) are well-ordered in shape and have been characterized by transmission electron microscopy and atomic force microscopy. asm.orgresearchgate.net
The encapsulation of this compound in this chitosan-based nanomatrix is designed to provide sustained release, which may improve the therapeutic effect of the drug. researcher.lifenih.gov Studies have shown that ChQS-NPs exhibit a dose-dependent effect on mammalian cells and are considered safe and non-toxic at effective trypanocidal doses. asm.orgnih.govresearchgate.net In fact, the 50% cytotoxic concentration (CC50) for ChQS-NPs was found to be 1,336.54 µg/ml, significantly higher than that of conventional this compound (848.33 µg/ml), indicating better biocompatibility. asm.org In rabbit models, these nanoparticles effectively cleared parasites and relieved clinical symptoms of the disease. asm.orgnih.gov
Table 2: Characteristics of this compound-Loaded Chitosan-Mannitol Nanoparticles (ChQS-NPs)
| Parameter | Value | Reference |
|---|---|---|
| Synthesis Method | Ionotropic Gelation | asm.orgnih.gov |
| Key Components | Chitosan, Tripolyphosphate, Mannitol | asm.orgnih.gov |
| 50% Cytotoxic Conc. (CC50) of ChQS-NPs | 1,336.54 µg/ml | asm.org |
| 50% Cytotoxic Conc. (CC50) of QS | 848.33 µg/ml | asm.org |
| Release Profile | Initial burst followed by slow release | researchgate.netresearchgate.net |
Solid lipid nanoparticles (SLNs) have been investigated as carriers for this compound to enhance its delivery. researchgate.netnih.gov This approach involves forming a hydrophobic ionic complex of the drug, which is then incorporated into a lipid matrix. researchgate.net For example, a this compound-docusate sodium (QS-DS) ionic complex has been successfully loaded into SLNs made from Precirol (B1205813). researchgate.netnih.gov
The resulting QS-DS-SLNs were spherical and demonstrated desirable physicochemical properties for a drug delivery system. researchgate.netnih.gov Research findings indicated a particle size of approximately 250.10 nm and a high entrapment efficiency of 81.26%. researchgate.netnih.gov The negative zeta potential of -27.41 mV suggests good colloidal stability. researchgate.net Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies confirmed that the encapsulated drug was in an amorphous state within the nanoparticles. researchgate.netnih.gov These SLNs showed a sustained release of this compound for up to 60 hours, highlighting their potential for long-acting formulations. researchgate.netnih.gov
Table 3: Physicochemical Properties of this compound-Docusate Sodium Loaded Solid Lipid Nanoparticles (QS-DS-SLN)
| Parameter | Value |
|---|---|
| Particle Size | 250.10 ± 26.04 nm |
| Zeta Potential | -27.41 ± 4.18 mV |
| Entrapment Efficiency (%EE) | 81.26 ± 4.67% |
| Release Duration | Up to 60 hours |
Data from studies on QS-DS ionic complex loaded SLNs. researchgate.netnih.gov
Complexation and Encapsulation Strategies
To incorporate a hydrophilic drug like this compound into lipid- or polymer-based nanoparticles, strategies involving ionic complex formation and matrix encapsulation are essential.
Ionic complexation is a key strategy to modify the physicochemical properties of this compound, primarily to increase its hydrophobicity. nih.govresearchgate.net This transformation is crucial for efficiently loading the drug into lipid-based delivery systems like nanosuspensions and solid lipid nanoparticles. nih.govresearchgate.net
One method involves complexing this compound with the anionic sodium cholate (Na.C). nih.gov This process creates a hydrophobic complex that can be dispersed in an oil-based medium to form a nanosuspension, enabling a long-acting formulation. nih.gov Another successful approach uses docusate (B154912) sodium (DS) to form a hydrophobic ionic complex with this compound, at a molar ratio of 1:2 (QS to DS). researchgate.netnih.gov This QS-DS complex has been effectively incorporated into solid lipid nanoparticles, a step facilitated by the altered polarity and solubility of the complex. evitachem.comresearchgate.net Fourier-transform infrared spectroscopy (FTIR) studies have confirmed the formation of these ionic complexes. nih.govresearchgate.net
Polymer matrix encapsulation is a widely used technique to develop nanoparticle formulations for this compound. asm.orgnih.gov This method involves trapping the drug within a matrix made of natural, biocompatible polymers. nrce.gov.innih.gov
The combination of chitosan (a cationic polysaccharide), tripolyphosphate (an anionic cross-linker), and mannitol has been used to encapsulate this compound via the ionotropic gelation method. asm.orgnih.gov This process results in the formation of stable nanoparticles where the drug is held within the chitosan-TPP nanomatrix. asm.orgnih.gov
Another polymer used for this purpose is sodium alginate, an anionic polysaccharide. nih.govresearchgate.net this compound-loaded sodium alginate nanoparticles have been synthesized using an emulsion-crosslinking technology. nih.gov These nanoparticles, with a size under 60 nm, demonstrated a very high entrapment efficiency of 96.48% and a drug loading of 3.70%. nih.gov The release kinetics showed an initial burst effect followed by a slower, sustained release. nih.gov Earlier research also utilized a double emulsion cross-linking method with sodium alginate to encapsulate the drug. asm.orgnih.gov
Characterization of Nanoformulations in Academic Research
The development of advanced drug delivery systems for this compound has necessitated a thorough characterization of the resulting nanoformulations. Academic research employs a suite of analytical techniques to elucidate the physical, chemical, and functional properties of these nanoparticles, ensuring their suitability for controlled drug release. The following sections detail the key characterization methodologies and findings from various studies.
Morphological Analysis (e.g., TEM, AFM, SEM)
The morphology, including the size, shape, and surface texture of this compound nanoformulations, is a critical determinant of their biological interactions and performance. Researchers utilize high-resolution microscopy techniques such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Scanning Electron Microscopy (SEM) to visualize these nanoscale carriers.
In studies involving this compound-loaded sodium alginate nanoparticles (QS-NPs), a combination of SEM, AFM, and TEM was used to characterize the formulation. researchgate.netnih.gov These analyses revealed that the nanoparticles were well-formed, regular in shape, and existed in a well-dispersed state. researchgate.net Similarly, research on this compound encapsulated in a chitosan/mannitol nanomatrix (ChQS-NPs) confirmed a well-ordered shape and size through TEM and AFM analysis. nih.gov
For solid lipid nanoparticles (SLNs) loaded with a quinapyramine sulphate-docusate sodium ionic complex (QS-DS-SLN), SEM was employed to confirm the spherical shape of the nanoparticles. researchgate.netnih.gov The consistent finding of a regular, spherical morphology across different polymer-based and lipid-based nanoformulations is a significant step in developing predictable and effective drug delivery platforms.
Table 1: Morphological and Physicochemical Characterization of this compound Nanoformulations
| Nanoformulation Type | Analytical Techniques Used | Observed Morphology | Particle Size | Zeta Potential (mV) | Source(s) |
|---|---|---|---|---|---|
| Sodium Alginate Nanoparticles (QS-NPs) | SEM, AFM, TEM, Zetasizer | Well-formed, regular shape | < 60 nm | -40.5 mV | researchgate.net, nih.gov |
| Solid Lipid Nanoparticles (QS-DS-SLN) | SEM, Zetasizer | Spherical shape | 250.10 ± 26.04 nm | -27.41 ± 4.18 mV | researchgate.net, nih.gov |
| Chitosan-Mannitol Nanoparticles (ChQS-NPs) | TEM, AFM | Well-ordered shape | Not specified | Not specified | nih.gov |
Spectroscopic and Diffraction Studies (e.g., FTIR, DSC, XRD)
Spectroscopic and diffraction techniques are indispensable for probing the chemical integrity of the drug within the nanoparticle and understanding the physical state of the components in the final formulation.
Fourier Transform Infrared Spectroscopy (FTIR) is used to identify functional groups and confirm the successful encapsulation of the drug without unintended chemical alterations. In the case of QS-NPs, FTIR was used to characterize the functional groups present in the formulation. researchgate.netnih.gov For lipidic nanoparticles, FTIR studies were crucial in confirming the formation of the desired ionic complex between this compound and docusate sodium. researchgate.netnih.gov Similarly, FTIR was used alongside other techniques to characterize a hydrophobic ionic complex of this compound with sodium cholate. nih.gov
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are employed to analyze the thermal properties and crystallinity of the nanoformulations. evitachem.com In research on QS-DS-SLN, DSC and XRD studies revealed the amorphous nature of this compound within the nanoparticles. researchgate.netnih.gov This transition from a crystalline to an amorphous state within the lipid matrix is a common and often desirable outcome in nanoparticle formulation, as it can influence drug loading and release characteristics. These techniques provide insight into the physical state of the drug and excipients within the nanocarrier. evitachem.com
Particle Size and Zeta Potential Determination
The particle size and zeta potential are fundamental characteristics that govern the stability, biodistribution, and cellular uptake of nanoformulations.
Particle size analysis, often performed using dynamic light scattering (DLS), determines the mean diameter and size distribution of the nanoparticles. Research has demonstrated the ability to formulate this compound nanoparticles across a range of sizes. For instance, QS-NPs synthesized using an emulsion-crosslinking technology were found to have a size of less than 60 nm. researchgate.netnih.gov In contrast, solid lipid nanoparticles (QS-DS-SLN) prepared with a precirol lipid base exhibited a larger average particle size of 250.10 ± 26.04 nm. researchgate.netnih.gov
Zeta potential is a measure of the surface charge of the nanoparticles, which is a critical indicator of the stability of the colloidal dispersion. A sufficiently high positive or negative zeta potential prevents particle aggregation. QS-NPs showed a zeta potential of -40.5 mV, which is adequate to form a stable nanoparticle suspension. researchgate.net The QS-DS-SLN formulation also demonstrated good stability with a zeta potential of -27.41 ± 4.18 mV. researchgate.netnih.gov These values indicate that the electrostatic repulsion between particles is strong enough to maintain a dispersed system.
Drug Release Kinetics and Mechanisms (e.g., Higuchi Diffusion)
Understanding the rate and mechanism of drug release from nanoformulations is essential for designing systems with a desired therapeutic profile. In vitro release studies are conducted, and the data are often fitted to mathematical models to elucidate the underlying release mechanism.
Several studies on this compound nanoformulations have reported a biphasic release pattern. researchgate.netnih.govresearchgate.netnih.govresearchgate.net This typically involves an initial "burst release" of the drug adsorbed on the nanoparticle surface, followed by a period of slow, sustained release of the encapsulated drug. researchgate.netnih.govresearchgate.net This sustained release is therapeutically advantageous as it can maintain the drug concentration within a desired window for an extended period. For example, QS-DS-SLN showed a sustained release of this compound for up to 60 hours. researchgate.netnih.gov
The release mechanism is often analyzed using models such as the Higuchi model, which describes drug release based on Fickian diffusion. nih.govptfarm.pl For both sodium alginate-based (QS-NPs) and chitosan-based (ChQS-NPs) nanoformulations, the release kinetics were found to be in accordance with a quasi-Fickian Higuchi diffusion mechanism. researchgate.netnih.govresearchgate.net This indicates that the primary mechanism governing the slow release of this compound from these polymeric matrices is diffusion.
Table 2: Drug Release Characteristics of this compound Nanoformulations
| Nanoformulation Type | Release Pattern | Release Duration | Proposed Release Mechanism | Source(s) |
|---|---|---|---|---|
| Sodium Alginate Nanoparticles (QS-NPs) | Initial burst effect followed by slow release | Not specified | Quasi-Fickian Higuchi diffusion | researchgate.net, nih.gov |
| Solid Lipid Nanoparticles (QS-DS-SLN) | Sustained release | Up to 60 hours | Not specified | researchgate.net, nih.gov |
| Chitosan-Mannitol Nanoparticles (ChQS-NPs) | Initial burst followed by slow release | Not specified | Quasi-Fickian Higuchi diffusion | researchgate.net |
Trypanosome Resistance Mechanisms to Quinapyramine Sulfate
Biochemical and Genetic Bases of Resistance
The primary ways trypanosomes counteract the effects of quinapyramine (B1195588) involve alterations in mitochondrial function, changes in drug transport across the cell membrane, and specific genetic mutations.
A key mechanism implicated in quinapyramine resistance involves changes to the parasite's mitochondrion. ed.ac.uknih.govnih.gov Resistance to quinapyramine sulfate (B86663) has been attributed to variations in the potential of the parasite's mitochondrial membrane. ed.ac.uknih.govnih.govresearcher.life It is theorized that many cationic trypanocides, likely including quinapyramine, target the mitochondrion. frontiersin.org A decrease in the mitochondrial membrane potential could lead to diminished accumulation of the drug within this organelle. cambridge.org This reduction of the drug at its target site would effectively lower the drug's concentration and its trypanocidal activity, contributing to a multi-drug resistant phenotype. frontiersin.orgcambridge.org
The transport of quinapyramine across the trypanosome's plasma membrane is crucial for its activity, and alterations in this process are a central component of resistance. While the precise transporters for quinapyramine are not fully elucidated, cross-resistance patterns suggest the involvement of transporters responsible for the uptake of other drugs. nih.govresearchgate.net
Speculation based on the high degree of cross-resistance with diamidines and phenanthridines suggests that the TbAT1 transporter (also known as the P2 transporter) may play a role in quinapyramine resistance, at least in the Trypanozoon subgenus (e.g., T. brucei, T. evansi). nih.govresearchgate.netresearchgate.net Furthermore, active extrusion of the drug by plasma membrane transporters has also been proposed as a potential resistance mechanism. cambridge.org
Specific genetic changes have been identified that correlate with quinapyramine resistance. A notable finding is the association between the loss of the gene encoding the P2-type adenosine (B11128) transporter (TevAT1 in T. evansi) and drug resistance. nih.govannals-parasitology.eu This transporter is responsible for the uptake of diamidine drugs and melaminophenyl arsenicals. annals-parasitology.eu
In a study of T. evansi isolates from the Philippines, a number of isolates that presumably developed resistance to commonly used trypanocides, including quinapyramine, failed to amplify the TevAT1 gene. annals-parasitology.eu This suggests that the loss or downregulation of this gene, which prevents the drug from entering the parasite, is a key molecular determinant of resistance. annals-parasitology.eu Similarly, research on quinapyramine-resistant T. evansi strains in China reported the loss of the P2/TevAT1 gene. nih.gov
Cross-Resistance Profiles
A critical aspect of quinapyramine resistance is the frequent concurrent resistance to other classes of trypanocidal drugs. This is particularly evident with phenanthridine (B189435) and diamidine compounds, likely due to overlapping mechanisms of uptake or action. asm.org
There is substantial evidence for significant cross-resistance between quinapyramine and phenanthridine drugs like homidium and isometamidium (B1672257). asm.org The induction of high-level resistance to quinapyramine in a cloned population of Trypanosoma congolense resulted in substantial cross-resistance to both homidium and isometamidium. researchgate.netasm.org
In one key study, inducing an approximately 40-fold increase in resistance to quinapyramine led to a 28-fold increase in resistance to homidium and an 8-fold increase to isometamidium. researchgate.net Another report on the same derivative population showed similar results, with the ~40-fold quinapyramine resistance corresponding to a 28-fold increase for homidium and a 6-fold increase for isometamidium. cgiar.org Conversely, the development of a 94-fold resistance to isometamidium in T. congolense was associated with a 4.2-fold increase in resistance to quinapyramine. asm.org This reciprocal relationship underscores the shared resistance pathways between these compounds. asm.orgasm.org
Table 1: Experimentally Induced Cross-Resistance in T. congolense
| Drug Resistance Induced | Fold Increase in Resistance | Associated Cross-Resistance | Fold Increase in Cross-Resistance (Source researchgate.net) | Fold Increase in Cross-Resistance (Source cgiar.org) |
|---|---|---|---|---|
| Quinapyramine sulfate | ~40-fold | Isometamidium | 8-fold | 6-fold |
| This compound | ~40-fold | Homidium | 28-fold | 28-fold |
| Isometamidium | 94-fold | This compound | - | 4.2-fold (Source asm.org) |
Significant cross-resistance also occurs between quinapyramine and the aromatic diamidine, diminazene (B1218545) aceturate. asm.org The use of quinapyramine in livestock is generally discouraged partly because it induces cross-resistance to diminazene. nih.gov
Laboratory studies have quantified this relationship. The same experimental induction of a ~40-fold resistance to quinapyramine in T. congolense also produced a 5.5-fold to 6-fold increase in resistance to diminazene aceturate. researchgate.netcgiar.org The data strongly indicates that the use of quinapyramine can select for parasite populations that are also less susceptible to diminazene, compromising the efficacy of this widely used therapeutic agent. asm.org
Table 2: Quinapyramine and Diminazene Cross-Resistance in T. congolense
| Primary Drug Resistance | Level of Resistance | Associated Cross-Resistance | Level of Cross-Resistance |
|---|---|---|---|
| This compound | ~40-fold increase | Diminazene aceturate | 5.5-fold increase researchgate.net |
| This compound | ~40-fold increase | Diminazene aceturate | 6-fold increase cgiar.org |
Compound Reference Table
Table 3: List of Chemical Compounds
| Compound Name | Class/Type |
|---|---|
| This compound | Quinoline (B57606) pyrimidine |
| Homidium | Phenanthridine |
| Isometamidium | Phenanthridine |
| Diminazene aceturate | Aromatic diamidine |
| Surfen C | Naphthylamine urea (B33335) derivative |
| Pentamidine | Aromatic diamidine |
| Melarsoprol | Melaminophenyl arsenical |
Epidemiological and Field Studies on Resistance Development
Epidemiological and field studies have been crucial in identifying and monitoring the emergence and spread of this compound resistance in trypanosomes. These studies, often conducted in regions where trypanosomiasis is endemic, provide vital data on the prevalence of resistant strains and the geographical distribution of the problem.
Field investigations have documented significant levels of resistance to quinapyramine, particularly in Trypanosoma evansi, the primary causative agent of "surra" in camels and other livestock. A notable study in Isiolo and Marsabit counties of Kenya revealed a high prevalence of resistance. nih.gov Out of 40 T. evansi isolates collected from camels, a significant number showed resistance to quinapyramine sulphate & chloride. nih.govplos.org Specifically, 75% of the isolates were found to be resistant to quinapyramine. nih.govplos.org An earlier study in the same regions of Kenya reported an even higher resistance rate of 89.5% for quinapyramine sulphate & chloride in T. evansi isolates from camels. nih.govplos.org These findings highlight the widespread nature of quinapyramine resistance in certain camel-rearing areas.
The problem is not limited to Kenya. In Sudan, field isolates of T. evansi from camels in Butana and Gadarif states have also shown resistance to quinapyramine sulphate. camelsandcamelids.com Research has confirmed the emergence of strains resistant to routine treatments with this drug. camelsandcamelids.com The extensive and prolonged use of quinapyramine in camels is considered a primary factor contributing to the development of this acquired resistance. camelsandcamelids.com
A significant concern highlighted by field studies is the high prevalence of multiple drug resistance. In the aforementioned Kenyan study, 75% of the isolates exhibited resistance to more than one drug. nih.govresearchgate.net Besides quinapyramine, resistance was also observed against isometamidium chloride, homidium chloride, and to a lesser extent, diminazene aceturate. nih.govplos.orgresearchgate.net This pattern of multi-drug resistance complicates treatment strategies and underscores the severity of the resistance problem in the field.
The development of resistance to quinapyramine has been shown to be associated with cross-resistance to other major trypanocides. cgiar.org Experimental induction of quinapyramine resistance in Trypanosoma congolense resulted in significant cross-resistance to isometamidium, homidium, and diminazene. cgiar.orgnih.gov This finding from laboratory-based field studies has critical implications, suggesting that the use of quinapyramine can select for parasite populations that are also resistant to other available drugs. cgiar.orgfao.orgscite.ai Consequently, the use of quinapyramine in cattle is now strongly discouraged to prevent the development of broad-spectrum resistance. fao.orgscite.aifao.org
Field studies often employ in vivo tests in mice to assess the sensitivity of trypanosome isolates. In these tests, mice are infected with field isolates and then treated with standard trypanocidal drugs to determine their efficacy. nih.govresearchgate.net This methodology has been consistently used to confirm resistance in isolates from Ethiopia, Sudan, and Kenya. camelsandcamelids.comcgiar.orgacademicjournals.org For instance, studies on T. evansi isolates from northern Kenya involved infecting mice to test the sensitivity to quinapyramine sulphate, which ultimately confirmed the failure of the drug to clear the infection. cgiar.org
Data from these epidemiological surveys provide a stark picture of the challenge posed by quinapyramine resistance. The tables below summarize findings from key field studies.
Table 1: Prevalence of Quinapyramine Resistance in T. evansi Field Isolates from Camels in Kenya
| Study Location | Number of Isolates Tested | Number Resistant to Quinapyramine | Percentage Resistant (%) | Source(s) |
| Isiolo & Marsabit Counties | 40 | 30 | 75.0% | nih.govplos.org |
| Marsabit & Isiolo Counties (Earlier Study) | Not specified | Not specified | 89.5% | nih.govplos.org |
Table 2: Multi-Drug Resistance Profile of T. evansi Isolates from Isiolo & Marsabit Counties, Kenya
| Drug | Number of Isolates Tested | Number of Resistant Isolates | Percentage Resistant (%) | Source(s) |
| Quinapyramine sulphate & chloride | 40 | 30 | 75.0% | nih.govplos.org |
| Isometamidium chloride | 40 | 25 | 62.5% | nih.govplos.org |
| Homidium chloride | 40 | 31 | 77.5% | nih.govplos.org |
| Diminazene aceturate | 40 | 5 | 12.5% | nih.govplos.org |
This interactive table summarizes the prevalence of resistance to various trypanocidal drugs as found in a 2023 study.
Table 3: Experimentally Induced Cross-Resistance in T. congolense Following Quinapyramine Resistance Induction
| Drug | Fold-Increase in Resistance | Source(s) |
| This compound | ~40-fold | cgiar.orgnih.gov |
| Isometamidium | ~8-fold | nih.gov |
| Homidium | 28-fold | nih.gov |
| Diminazene | 5.5-fold | nih.gov |
This table illustrates the extent of cross-resistance to other trypanocides after resistance to quinapyramine was induced in a lab setting.
These field and epidemiological data collectively demonstrate that resistance to this compound is a widespread and established phenomenon in various regions, often occurring as part of a larger multi-drug resistance problem. academicjournals.orgscispace.com The findings emphasize the consequences of drug pressure and the critical need for strategic drug use and monitoring to preserve the efficacy of the limited number of available trypanocides.
Analytical Methodologies for Quinapyramine Sulfate Research
Chromatographic Techniques for Quantification
Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are central to the quantitative analysis of Quinapyramine (B1195588) sulfate (B86663). wjpps.comnih.gov These techniques provide the sensitivity and specificity required to detect the compound in complex mixtures such as animal plasma and serum. wjpps.comnih.gov
High-Performance Liquid Chromatography (HPLC)researchgate.netmdpi.com
HPLC stands as a primary and robust method for the determination of Quinapyramine sulfate. wjpps.comphenomenex.com Sensitive HPLC analytical methods have been successfully developed for the analysis of trypanocidal drugs like this compound in biological fluids. nih.gov These methods are crucial for pharmacokinetic studies and residue analysis.
Reverse-phase chromatography is the most common HPLC mode used for this compound analysis. wjpps.comphenomenex.com This approach utilizes a nonpolar stationary phase and a polar mobile phase. mastelf.com In a notable application, this compound in plasma samples was effectively resolved using reverse-phase chromatography on an Inertsil ODS C18 column. wjpps.comphenomenex.com This type of column, featuring an octadecylsilyl (C18) bonded stationary phase, is standard for the separation of moderately polar to non-polar compounds like this compound.
The success of the reverse-phase separation of this compound is highly dependent on the mobile phase composition and the column's chemistry. chromatographyonline.com The mobile phase's role is to transport the sample through the column, facilitating the separation process. chromatographyonline.com
For the analysis of this compound, a common column chemistry involves an Inertsil ODS C18, 5 μm (150 x 4.6 mm) column. wjpps.comphenomenex.com Mobile phase optimization is critical to achieve good resolution and peak shape. nih.gov A specific method employs a linear gradient starting with a mixture of 40% water and 60% acetonitrile, with 0.1% formic acid added to control pH and improve peak shape. wjpps.comphenomenex.com The use of acidic modifiers like formic acid is common in reverse-phase HPLC to suppress the ionization of silanol (B1196071) groups on the stationary phase and to ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks. researchgate.net
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column Type | Inertsil ODS C18 | wjpps.comphenomenex.com |
| Column Dimensions | 150 x 4.6 mm, 5 μm particle size | wjpps.comphenomenex.com |
| Mobile Phase | Linear gradient of H₂O, Acetonitrile, and 0.1% Formic Acid | wjpps.comphenomenex.com |
| Flow Rate | 1 ml/min | wjpps.comphenomenex.com |
Following chromatographic separation, this compound is typically quantified using a UV-Visible (UV-Vis) spectrometric detector. wjpps.comphenomenex.com This type of detector measures the absorbance of the analyte as it elutes from the column. gavinpublishers.com For this compound, quantification is effectively performed by monitoring the UV absorbance at a wavelength of 296 nm. wjpps.comphenomenex.com The choice of this specific wavelength is based on the compound's chromophoric structure, which allows it to absorb light in the UV region of the electromagnetic spectrum.
Sensitivity and Detection Limits in Biological Matrices (e.g., Serum, Plasma)researchgate.netmdpi.com
A critical performance characteristic of any analytical method is its sensitivity, particularly the limit of detection (LOD) and limit of quantitation (LOQ). For this compound, HPLC methods have demonstrated high sensitivity in complex biological matrices like animal plasma and serum. wjpps.comnih.gov
One validated HPLC method can reliably quantify this compound concentrations in animal plasma as low as 1.7 ng/mL. wjpps.comphenomenex.com Another study focusing on various trypanocidal drugs reported detection limits for this compound in bovine serum ranging between 3 and 20 ng per ml. nih.gov This level of sensitivity is essential for monitoring drug levels in treated animals. The recovery of the analyte from the matrix is also a key indicator of method performance. For this compound, recoveries from plasma have been observed between 71.45% and 90.23% across a concentration range of 2.5 to 1,000,000 ng/ml. wjpps.comphenomenex.com
Table 2: Detection Limits and Recovery for this compound
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Limit of Quantitation (LOQ) | 1.7 ng/mL | Animal Plasma | wjpps.comphenomenex.com |
| Limit of Detection (LOD) | 3 - 20 ng/mL | Bovine Serum | nih.gov |
| Recovery Rate | 71.45% - 90.23% | Plasma | wjpps.comphenomenex.com |
Validation of Analytical Methodsmdpi.comwoah.org
Method validation is a crucial process that provides documented evidence that an analytical procedure is suitable for its intended purpose. rjptonline.org The validation of HPLC methods for this compound ensures the reliability and accuracy of the obtained results. Key validation parameters include linearity, accuracy, precision, selectivity, LOD, and LOQ.
For an HPLC-UV method developed for this compound in rabbit plasma, validation confirmed its performance. wjpps.com The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. rjptonline.org The accuracy represents the closeness of the test results to the true value and is often assessed through recovery studies. Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. The successful development and validation of these analytical methods are fundamental for their application in quality control and research. wjpps.com
Linearity and Recovery Assessment
Linearity and recovery are critical parameters in the validation of any quantitative analytical method. Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal, while recovery studies determine the accuracy of the method by measuring the amount of analyte extracted from a matrix.
In the context of this compound analysis, various HPLC methods have been developed and validated, each with its specific linearity range and recovery profile depending on the matrix and chromatographic conditions.
One such method, developed for the determination of this compound in rabbit plasma, demonstrated a broad linearity range from 2.5 to 1,000,000 ng/mL. The recovery of the analyte from the plasma matrix in this study was found to be between 71.45% and 90.23% researchgate.net. This wide range allows for the quantification of the compound across different physiological concentrations.
For comparative purposes, another HPLC method developed for a different therapeutic agent reported a linearity range of 40–160 μg/mL with a high mean recovery of 100.33 ± 0.47% researchgate.net. While not specific to this compound, this highlights the performance that can be achieved with optimized HPLC methods.
The data below summarizes the linearity and recovery findings for an HPLC method used for this compound analysis in rabbit plasma researchgate.net.
Table 1: Linearity and Recovery Data for this compound Analysis by HPLC
| Parameter | Result |
|---|---|
| Linearity Range | 2.5 - 1,000,000 ng/mL |
| Recovery | 71.45% - 90.23% |
| Matrix | Rabbit Plasma |
| Analytical Technique | HPLC-UV |
This interactive table provides a summary of the linearity and recovery data for a validated HPLC method for this compound analysis.
Robustness and Reproducibility
The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility, on the other hand, assesses the precision of the method under different conditions, such as on different days or by different analysts.
A developed HPLC method for the determination of this compound in rabbit plasma has been described as "simple and robust," indicating its reliability for routine analysis researchgate.net. The assessment of robustness typically involves intentionally varying critical parameters of the analytical method and observing the impact on the results. While specific data on the deliberate variations for a this compound method are not detailed in the available literature, typical parameters that are investigated during robustness testing of an HPLC method are outlined in the table below.
Table 2: Typical Parameters Investigated in HPLC Method Robustness Testing
| Parameter | Potential Variation |
|---|---|
| Mobile Phase Composition | ± 2% of organic solvent |
| pH of Mobile Phase | ± 0.2 units |
| Flow Rate | ± 10% |
| Column Temperature | ± 5 °C |
| Wavelength | ± 2 nm |
This interactive table illustrates common parameters and their typical variations assessed during the robustness testing of an HPLC method.
Reproducibility is often evaluated by assessing the intra-day and inter-day precision of the method, expressed as the relative standard deviation (RSD). For a multi-component analysis that included quinoline (B57606) derivatives, the intra-day and inter-day precision were reported to be less than 2.30% and 3.82%, respectively researchgate.net. These low RSD values indicate good reproducibility of the analytical method.
Comparative Efficacy Studies in Animal Models
Efficacy against Specific Trypanosoma Species
The effectiveness of quinapyramine (B1195588) sulfate (B86663) has been demonstrated against a range of Trypanosoma species, with a substantial body of research focusing on its activity against Trypanosoma evansi and Trypanosoma congolense.
Trypanosoma evansi
Trypanosoma evansi is the causative agent of "Surra," a disease affecting a wide range of domestic and wild animals. Studies have consistently shown quinapyramine sulfate to be highly effective in treating this infection.
In naturally infected Thoroughbred horses, treatment with this compound demonstrated 100% efficacy by day 21 post-treatment. This was found to be significantly higher than the efficacy rates of isometamidium (B1672257) chloride (95.83%) and diminazene (B1218545) aceturate (75%) in the same study. cgiar.orgnih.gov The treatment also led to the significant restoration of hematological parameters to normal values in the recovered horses. cgiar.orgnih.gov
Research in cattle naturally infected with T. evansi showed that a combination of this compound and chloride resulted in the microscopic disappearance of parasitemia by the third day after treatment. cabidigitallibrary.orgnih.gov This was accompanied by a gradual restoration of altered hematological and biochemical values over a 14-day observation period. cabidigitallibrary.orgnih.gov Similarly, in camels treated with a combination of this compound and quinapyramine chloride, parasites were cleared from the blood within 36 hours post-treatment, with a gradual return to normal of cardinal health parameters.
Furthermore, innovative nanoformulations of this compound have shown promise in enhancing its efficacy. In a mouse model of T. evansi infection, a this compound-loaded oil-based nanosuspension resulted in the absence of parasitemia for over 75 days post-treatment, as confirmed by blood smear observation and PCR assay. davidpublisher.comnih.gov Another study utilizing this compound-loaded chitosan-mannitol nanoparticles in a rabbit model also demonstrated effective parasite clearance and relief from clinical symptoms. nih.gov These nanoformulations have been shown to be effective at much lower concentrations in both in vitro and in vivo models in mice and rabbits. fao.org
A study on horses infected with T. evansi and treated with this compound found that while the treatment was clinically effective, a relapse of the nervous form of the disease occurred in some animals. researchgate.net This suggests that while effective in clearing parasites from the bloodstream, there may be challenges in treating neurological infections. researchgate.net
**Table 1: Efficacy of this compound against *Trypanosoma evansi***
| Host Species | Efficacy Metric | Key Findings |
|---|---|---|
| Thoroughbred Horses | Curative Efficacy | 100% efficacy at 21 days post-treatment, superior to isometamidium chloride and diminazene aceturate. cgiar.orgnih.gov |
| Cattle | Parasite Clearance | Disappearance of parasitemia by day 3 post-treatment. cabidigitallibrary.orgnih.gov |
| Camels | Parasite Clearance | Parasites cleared from blood within 36 hours post-treatment. |
| Mice (Nanoformulation) | Parasite Clearance | Absence of parasitemia for over 75 days. davidpublisher.comnih.gov |
| Rabbits (Nanoformulation) | Parasite Clearance | Effective parasite clearance and symptom relief. nih.gov |
| Horses (Neurological) | Clinical Recovery & Relapse | Clinical recovery observed, but neurological relapse occurred in some cases. researchgate.net |
Trypanosoma congolense
Trypanosoma congolense is a major cause of Nagana in cattle and other livestock in Africa. This compound has historically been used for its treatment, although issues with drug resistance have been reported.
In a study using Wistar rats infected with T. congolense, the therapeutic efficacy of this compound was evaluated both alone and in combination with Freund's Complete Adjuvant (FCA). fao.org In the group treated with both this compound and FCA, parasites disappeared from the peripheral circulation within two days, although a relapse was observed a week later. fao.org This combination therapy also led to a normalization of rectal temperature and amelioration of anemia, as indicated by increased packed cell volume and hemoglobin concentrations. fao.org The survival rate was 100% in the group receiving the combination treatment, compared to 70% in the group treated with this compound alone. nih.gov
Historically, this compound was widely used against T. congolense in cattle, but the development of drug resistance has limited its extensive use for this species in many regions. Current preferred treatments for T. congolense in cattle often include diminazene and isometamidium.
Table 2: Efficacy of this compound against Trypanosoma congolense in Wistar Rats
| Treatment Group | Parasite Clearance | Survival Rate | Hematological Improvement |
|---|---|---|---|
| This compound + FCA | Disappeared in 2 days (relapse in 1 week) fao.org | 100% nih.gov | Anemia amelioration observed fao.org |
| This compound only | - | 70% nih.gov | Anemia amelioration observed fao.org |
| FCA only | No survival | 0% nih.gov | - |
| Infected Untreated | No survival | 0% nih.gov | - |
Trypanosoma lewisi
Specific studies detailing the efficacy of this compound exclusively against Trypanosoma lewisi, a parasite primarily of rats, are not extensively documented in the reviewed literature. While some sources mention T. lewisi in the broader context of trypanosome research, dedicated comparative efficacy studies for this compound against this particular species are sparse.
Evaluation of Efficacy in Different Host Species
The effectiveness of this compound has been assessed across various animal hosts, with murine and equine models being prominent in the research literature.
Murine and Rat Models
Murine and rat models are crucial for the preclinical evaluation of trypanocidal drugs. In Wistar rats infected with T. congolense, this compound, particularly when combined with an adjuvant, demonstrated a significant therapeutic effect, including parasite clearance, improved survival rates, and reversal of anemia. nih.govfao.org
In a mouse model of T. evansi infection, a novel oil-based nanosuspension of this compound provided a long-term antitrypanosomal effect, maintaining an aparasitemic state for more than 75 days. davidpublisher.comnih.gov This highlights the potential for advanced drug delivery systems to enhance the efficacy of this compound in these models.
Equine Models (Horses, Donkeys, Mules)
Equine species are particularly susceptible to trypanosomiasis, especially "Surra" caused by T. evansi. This compound has been shown to be a highly effective treatment in equids.
Studies in naturally infected Thoroughbred horses in Pakistan demonstrated a 100% cure rate with this compound, which was superior to other commonly used trypanocides. cgiar.orgnih.gov The treatment also resulted in the restoration of normal blood parameters. cgiar.org
However, it is noted that horses can be highly sensitive to quinapyramine, and the drug is often poorly tolerated, potentially causing serious local and systemic reactions. nih.gov In some instances, even after successful clinical recovery from T. evansi infection following this compound treatment, horses have developed a neurological form of the disease. researchgate.net This suggests that while the drug is effective against peripheral parasites, it may not sufficiently cross the blood-brain barrier to eliminate parasites in the central nervous system. researchgate.net
An investigation into antibody levels in horses treated for T. evansi with this compound showed a progressive decrease in antibody levels post-treatment, which could be a useful tool for assessing the efficacy of drug treatment in clinical and epidemiological settings.
Camelid Models (Camels)
In dromedary camels (Camelus dromedarius) naturally infected with Trypanosoma evansi, treatment with a mixture of this compound and Quinapyramine chloride has demonstrated notable efficacy. Following administration, microscopic examination of wet blood films, as well as stained blood and buffy coat smears, revealed a rapid clearance of trypanosomes. In one study, three out of four treated camels tested negative for the parasite within 12 to 24 hours post-treatment, with all four camels becoming aparasitemic by 36 hours. nih.gov This parasitological cure was accompanied by a normalization of clinical signs, such as elevated body temperature, heart rate, and respiratory rate, within 24 to 36 hours. nih.gov
Further research in camels has investigated the prophylactic efficacy of a Quinapyramine methyl sulfate-chloride combination. These studies confirmed the therapeutic potential of the compound in clearing existing infections. icar.org.in The use of sensitive diagnostic techniques like PCR has been suggested to be more accurate in confirming the absence of parasites compared to conventional microscopic methods, especially in cases with low parasitemia. nih.gov
Table 1: Parasitological Clearance in Camels Treated with this compound
| Time Post-Treatment | Number of Camels Positive for T. evansi (n=4) |
|---|---|
| 12 hours | 1 |
| 24 hours | 1 |
Bovine Models (Cattle, Buffaloes)
Studies in crossbred cattle suffering from clinical trypanosomiasis caused by T. evansi have also shown the therapeutic efficacy of Quinapyramine compounds. In a study involving ten affected cattle, treatment with a combination of this compound and chloride resulted in the microscopic disappearance of parasitemia by the third-day post-treatment. The treatment also led to a gradual restoration of altered hematological and biochemical values by the fourteenth day.
Table 2: Parasitological Response in Cattle Treated with this compound
| Day Post-Treatment | Parasitemia Status (Microscopic Examination) |
|---|---|
| Day 0 (Pre-treatment) | Positive |
| Day 3 | Negative |
| Day 7 | Negative |
Methodological Approaches for Efficacy Assessment
The evaluation of this compound's efficacy relies on various laboratory techniques to confirm the elimination of the parasite and monitor the host's response to treatment.
Parasitological Monitoring (e.g., Blood Smear, PCR)
A primary method for assessing the efficacy of trypanocidal drugs is the direct detection of the parasite in the blood. Microscopic examination of wet blood films, Giemsa-stained thin and thick blood smears, and buffy coat smears are routinely used to detect the presence of trypanosomes. nih.govcamelsandcamelids.com The absence of parasites in these examinations following treatment is a key indicator of therapeutic success. nih.gov For instance, in studies with camels and cattle, post-treatment blood smears were consistently negative for trypanosomes, confirming the drug's efficacy. nih.gov
More advanced and sensitive molecular techniques, such as the Polymerase Chain Reaction (PCR), are also employed for monitoring. PCR can detect parasite DNA even when the number of trypanosomes in the blood is too low to be observed by microscopy, thus providing a more definitive assessment of parasite clearance. nih.govresearchgate.net It has been noted that for epidemiological studies and confirming a cure, PCR can be a valuable tool. researchgate.net
Serological Marker Analysis (e.g., ELISA for Antibody Detection)
Serological assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are utilized to detect the host's antibody response to Trypanosoma infection. Monitoring antibody levels post-treatment can serve as an indirect measure of therapeutic efficacy. Following successful treatment with this compound, a progressive decline in antibody titers is expected. nih.govnih.gov
In one study involving equines treated for T. evansi, ELISA was used to monitor antibody levels for 180 days post-treatment. The antibody titers peaked around 10-14 days after the initial infection and then began to decline by day 17, approaching the cut-off level for a positive result by 180 days. nih.gov However, it is important to note that antibodies can persist for a significant period after the parasites have been eliminated, which means that antibody detection assays may not differentiate between a current and a past, successfully treated infection. nih.gov In cases of treatment failure or relapse, a temporary decrease in antibody levels may be followed by a subsequent increase. nih.gov Therefore, combining serological monitoring with direct parasitological techniques is recommended for a comprehensive assessment of treatment outcomes. nih.gov
Emerging Research and Future Directions for Quinapyramine Sulfate
Novel Therapeutic Strategies
Novel therapeutic approaches are being investigated to extend the utility of quinapyramine (B1195588) and address challenges such as drug resistance. These strategies include combining it with other agents and developing new, improved chemical analogs.
The use of Quinapyramine sulfate (B86663) in combination with other trypanocidal agents is a strategy being explored to enhance therapeutic outcomes. One such combination involves the use of Quinapyramine sulfate and Quinapyramine chloride together. thepharmajournal.compillintrip.com This combination is designed to provide both an immediate therapeutic effect from the more rapidly dissolving sulfate salt and prolonged protection due to the chloride salt's ability to form a depot at the injection site, which releases the drug gradually. pillintrip.comnawanlab.com Studies in cattle infected with T. evansi have shown this combination to be effective in clearing parasites from the blood. thepharmajournal.com
However, caution is advised when considering combining quinapyramine with other classes of trypanocides, as this may increase the risk of adverse reactions. nawanlab.com The treatment of trypanosomiasis currently relies on a limited number of drugs, including diminazene (B1218545) aceturate, isometamidium (B1672257), and homidium. thepharmajournal.comresearchgate.net The potential for increased toxicity necessitates careful evaluation of any new combination therapy. nawanlab.com
The development of new chemical entities (NCEs) and analogs of existing drugs like quinapyramine is a critical area of research, driven by the need to overcome drug resistance and improve safety profiles. thepharmajournal.comresearchgate.net The process of drug discovery has evolved significantly, moving from random screening to more rational, target-based approaches. researchgate.netnih.gov For trypanocidal drugs, the goal is to design new molecules that can circumvent the resistance mechanisms developed by the parasites against current treatments. thepharmajournal.com
While specific new analogs of quinapyramine are not yet in late-stage development, the principles of modern drug discovery are applicable. This involves identifying novel parasite-specific targets and using structure-based design to create potent and selective inhibitors. nih.gov The development of NCEs is a lengthy and complex process, but it holds the promise of delivering novel therapies that are more effective and have fewer side effects than existing options. researchgate.net
Advanced Nanotechnology Applications
Nanotechnology offers a promising avenue to reformulate this compound, aiming to enhance its efficacy, reduce its dose-related toxicity, and provide sustained drug release.
Sustained release formulations of this compound using nanotechnology aim to maintain the drug's concentration within a therapeutic window for an extended period, thereby improving patient compliance and reducing side effects. nrce.gov.in Various nanoformulations have been developed and have shown significant promise in preclinical studies. nrce.gov.inresearchgate.net
One approach involves encapsulating this compound in polymeric nanoparticles. For instance, chitosan-mannitol nanoparticles (ChQS-NPs) have been synthesized to provide sustained release and improve the drug's therapeutic effect. researchgate.netnih.govnih.gov These nanoparticles have demonstrated the ability to clear parasites in mice and rabbits at significantly reduced doses compared to the conventional drug. nrce.gov.innih.govasm.org Another strategy involves the development of an oil-based nanosuspension of a hydrophobic quinapyramine-sodium cholate (B1235396) ionic complex, which showed a prolonged antitrypanosomal effect in mice for over 75 days. scilit.comnih.gov
These nanoformulations typically exhibit an initial burst release followed by a slower, sustained release of the drug. researchgate.net The encapsulation within nanoparticles not only prolongs the drug's action but also helps in preventing its degradation during transit, maximizing its therapeutic activity. nrce.gov.in
| Nanoformulation Type | Key Findings | Outcome |
| Chitosan (B1678972)/Mannitol (B672) Nanoparticles (ChQS-NPs) | Showed an initial burst followed by slow, sustained release. researchgate.netnih.gov Found to be biocompatible, biodegradable, and stable. nrce.gov.in | Cleared parasites in mice and rabbits at a reduced dose (0.85-1 mg/kg) compared to the conventional drug (5 mg/kg). researchgate.netnih.govasm.org |
| Sodium Alginate Nanoparticles | Nanoparticles were <60 nm with 96.48% entrapment efficiency. researchgate.net Exhibited a burst effect followed by slow drug release. researchgate.net | Found to be less toxic and highly effective at lower concentrations than free this compound. researchgate.net |
| Oil-based Nanosuspension | Utilized a hydrophobic ionic complex of this compound and sodium cholate. nih.gov Pharmacokinetic studies showed a 13.54-fold increase in half-life (t1/2) and a 7.09-fold increase in the area under the curve (AUC). nih.gov | Provided a long-term antitrypanosomal effect in mice, with no parasitemia observed for more than 75 days post-treatment. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Showed sustained release of this compound for up to 60 hours. researchgate.net | Ionic complexation approach was successfully used to increase the entrapment efficiency of the charged drug into lipid nanoparticles. researchgate.net |
Beyond sustained release, nanotechnology also enables the development of targeted drug delivery systems to increase the concentration of this compound at the site of infection, thereby enhancing its efficacy and reducing systemic toxicity. The surface of trypanosomes presents an excellent target for drug delivery. researchgate.net
One innovative strategy involves designing nanocarriers that can specifically recognize the surface of the parasite. For example, research has been conducted on developing nanocarriers based on polyethylene (B3416737) glycol (PEG) attached to poly(D,L-lactide-co-glycolide acid) (PLGA). researchgate.net These nanocarriers can be coupled to a single-domain heavy chain antibody fragment, or "nanobody," that specifically binds to the surface of Trypanosoma brucei. researchgate.net This approach aims to deliver the trypanocidal drug directly to the pathogen. Encapsulating this compound into chitosan-mannitol nanoparticles has also been investigated for its targeting efficiency in rabbit models of Surra, showing promise as an effective drug delivery alternative. nih.govnih.gov
Molecular and Genetic Research into Drug Resistance Management
The emergence of drug-resistant strains of trypanosomes is a significant obstacle to the effective control of trypanosomiasis. thepharmajournal.com Molecular and genetic research is crucial for understanding the mechanisms of resistance to drugs like this compound and for developing strategies to manage it.
A key research achievement has been the in-vivo derivation of a quinapyramine-resistant population from a susceptible clone of Trypanosoma congolense. nih.govresearchgate.netnih.gov In one study, a resistant clone was developed over 208 days, which showed an approximately 40-fold increase in resistance to this compound. nih.govresearchgate.net
Crucially, the induction of resistance to quinapyramine was found to be associated with cross-resistance to other important trypanocidal drugs. nih.govasm.org This highlights the complex challenge of managing drug resistance, as treatment failure with one drug can compromise the efficacy of others. asm.org The developed quinapyramine-resistant clones serve as vital tools for ongoing research to determine the specific genetic and molecular bases of drug resistance in trypanosomes. researchgate.netasm.org
| Drug | Fold-Increase in Resistance in Quinapyramine-Resistant T. congolense Clone |
| This compound | ~40-fold |
| Isometamidium | 8-fold |
| Homidium | 28-fold |
| Diminazene | 5.5-fold |
| (Data sourced from studies on a derived resistant clone of T. congolense) nih.govresearchgate.net |
Identification of Resistance Genes and Pathways
The molecular underpinnings of this compound resistance in trypanosomes are complex and not yet fully elucidated, though research points to several key areas. A primary mechanism is believed to involve alterations in the parasite's mitochondrial membrane potential. This compound is known to interfere with DNA synthesis and suppress cytoplasmic ribosomal activity within the mitochondria, and variations in the mitochondrial membrane's potential can hinder these actions, leading to resistance.
Genetic studies have begun to identify specific genes and pathways that may contribute to this resistance. In Trypanosoma brucei evansi, research has highlighted the potential involvement of the TbAT1 gene, a P2-type adenosine (B11128) transporter. While this gene was amplified in quinapyramine-sensitive isolates, it was absent in resistant isolates, suggesting its role in drug uptake. Further proteomic and genomic analyses of T. b. evansi have identified specific protein bands (15.79kDa and 19.76kDa) and several differentially expressed cDNA fragments in resistant strains, indicating that multiple genetic loci may be involved.
Cross-resistance studies also provide clues to the underlying pathways. The development of resistance to quinapyramine in Trypanosoma congolense has been shown to confer cross-resistance to other critical trypanocides, including isometamidium, homidium, and diminazene. This suggests shared mechanisms of action or resistance, possibly related to drug transport or target site modification. The high level of cross-resistance observed between quinapyramine and these other compounds points towards common pathways, potentially involving transporters like the TbAT1. However, the lack of a complete picture of the molecular basis for resistance underscores the need for continued genomic and proteomic investigations to identify reliable genetic markers for surveillance and to develop targeted interventions.
Strategies to Overcome Resistance
In response to the growing threat of this compound resistance, researchers are exploring several strategies to enhance its efficacy and circumvent resistance mechanisms. These approaches range from combination therapies to innovative drug delivery systems.
Combination Therapy: A prominent strategy is the use of this compound in combination with other trypanocidal drugs. This approach aims to achieve a synergistic effect, where the combined action of the drugs is greater than the sum of their individual effects, and to reduce the likelihood of selecting for resistant parasites. For instance, a combination of this compound (7.5 mg/kg) and diminazene (5 mg/kg) has been noted as an effective treatment for T. simiae infections in pigs. Mathematical modeling also supports the use of combination therapy, demonstrating that it achieves the lowest levels of trypanocidal resistance compared to single-drug treatments.
Immunomodulation: Another avenue of research involves enhancing the host's immune response to aid in parasite clearance. Studies have investigated the co-administration of this compound with immunomodulators. For example, using Freund's Complete Adjuvant (FCA) in combination with a reduced dose of this compound in T. congolense-infected rats showed a potential enhancement of the drug's efficacy, indicated by improved hematological parameters and a decrease in serum liver enzymes.
Novel Drug Formulations: Significant advancements are being made in the development of novel drug delivery systems to improve the pharmacokinetic profile of this compound. Nanoformulations, such as encapsulating the drug in polymeric nanoparticles, have shown considerable promise. These formulations are designed to:
Reduce toxicity: By encapsulating the drug, systemic side effects can be minimized.
Enhance efficacy at lower doses: Nanoparticles can improve drug targeting and provide sustained release, allowing for effective parasite clearance at reduced dosages.
Provide sustained release: This prolongs the therapeutic window and can improve patient compliance by reducing the frequency of administration.
Studies on this compound-loaded nanoparticles made from chitosan, tripolyphosphate, and mannitol, or from sodium alginate, have demonstrated increased trypanocidal activity in animal models, even at lower doses compared to the conventional drug. These nanoformulations have been shown to be biocompatible, biodegradable, and effective in clearing parasites in both mice and rabbit models.
Methodological Advancements in Research
The study of trypanocidal drugs like this compound is continually evolving with the development of more sophisticated research methodologies. These advancements are crucial for accurately assessing drug susceptibility, understanding pharmacokinetic and pharmacodynamic relationships, and ultimately, improving treatment strategies.
Refined In Vitro Drug Susceptibility Assays
Traditional in vitro assays for determining trypanosome drug susceptibility have been instrumental, but newer, more refined methods are enhancing the precision and throughput of this research. A key refinement is the push for standardization of assay protocols, particularly the use of pure active principles of drugs rather than commercial formulations, which can contain variable excipients that may influence results. This allows for more reliable and comparable minimum inhibitory concentration (MIC) data across different laboratories.
More advanced techniques are also being adopted to provide deeper insights into drug action. These include:
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays can be adapted for high-throughput screening of compounds that target specific parasite enzymes or processes. For example, a FRET-based assay has been miniaturized to a 1536-well format to screen for inhibitors of the trypanosome RNA editing complex, a potential drug target.
Isothermal Microcalorimetry: This method allows for the real-time measurement of the heat produced by parasite metabolic activity. It can be used to determine the onset of drug action and the time required to kill the parasites, providing valuable pharmacodynamic information that complements standard endpoint assays.
Wash-out Assays: These assays are used to determine the reversibility and speed of a drug's action, which is important for understanding its potential for prophylactic use.
These refined assays provide a more comprehensive in vitro characterization of trypanocidal compounds, aiding in the selection and development of more effective drugs and treatment regimens.
Advanced Pharmacokinetic/Pharmacodynamic Modeling in Animals
Understanding the relationship between drug concentration in the body over time (pharmacokinetics, PK) and its effect on the parasite (pharmacodynamics, PD) is essential for optimizing dosing regimens. Advanced PK/PD modeling is increasingly being used to simulate and predict the outcomes of different treatment strategies for trypanosomiasis.
Recent studies have provided valuable pharmacokinetic data for novel formulations of this compound. For example, a study on a long-acting oil-based nanosuspension of a this compound-sodium cholate complex in Wistar rats demonstrated a significant increase in the drug's half-life (t1/2), area under the curve (AUC), and mean residence time (MRT), along with a reduction in plasma clearance compared to the free drug. This improved pharmacokinetic profile translated to a prolonged antitrypanosomal effect in a T. evansi-infected mouse model.
Furthermore, mathematical modeling is being employed to simulate the transmission dynamics of trypanosomiasis and the impact of different drug treatment strategies on the development of resistance. One such model for trypanosomiasis in cattle predicted that using trypanocides in a specific order (decreasing order of resistance) or using combination therapy would result in a negligible increase in the number of cattle with resistant infections. This type of modeling allows researchers to explore the potential long-term consequences of different treatment protocols in silico, providing an evidence-based framework to guide veterinary practices and impede the spread of drug resistance. These advanced modeling approaches are critical tools for designing more effective and sustainable control strategies for animal trypanosomiasis.
Epidemiological Surveillance and Resistance Mapping
The effective control of animal trypanosomiasis relies on a thorough understanding of the prevalence of the disease and the extent of drug resistance in different geographical areas. Epidemiological surveillance and resistance mapping are therefore critical components of a comprehensive control strategy.
Monitoring Drug Resistance in Endemic Areas
Monitoring this compound resistance in endemic areas is crucial for informing treatment guidelines and preventing widespread treatment failure. Studies across Africa have revealed varying levels of resistance to quinapyramine and other trypanocides.
A recent study in Isiolo and Marsabit counties of Kenya, for instance, found a high prevalence of resistance to multiple trypanocidal drugs among Trypanosoma evansi isolates from camels. The results indicated that 75% of the isolates were resistant to this compound & chloride. Earlier research in the same region had also reported a high prevalence of resistance to this compound & chloride (89.5%). This high prevalence of resistance is often linked to local drug use practices, with quinapyramine being one of the most commonly used trypanocides by camel keepers in the area.
The data from such monitoring efforts can be compiled to create resistance maps, which are valuable tools for veterinarians and policymakers. These maps can help to identify hotspots of resistance, guide the selection of appropriate drugs for treatment in specific regions, and inform decisions about the implementation of alternative control strategies, such as vector control or the use of trypanotolerant livestock breeds.
Below is a table summarizing the findings on this compound resistance from a study in Kenya:
| Drug | Number of Resistant Isolates (out of 40) | Prevalence of Resistance (%) |
| Quinapyramine sulphate & chloride | 30 | 75.0% |
| Homidium chloride | 31 | 77.5% |
| Isometamidium chloride | 25 | 62.5% |
| Diminazene aceturate | 5 | 12.5% |
| Data from a study on T. evansi isolates from Isiolo and Marsabit counties, Kenya. |
The high prevalence of multi-drug resistance, as seen in the Kenyan study where 75% of isolates were resistant to more than one drug, is a significant concern. It highlights the urgent need for continuous surveillance and the development of strategies to mitigate the further spread of resistance. The establishment of coordinated, national, and regional surveillance programs, such as the Mapping Antimicrobial Resistance and Antimicrobial Use (MAAP) initiative in Africa, is essential for generating the data needed to combat this growing threat to livestock health and productivity.
Impact on Trypanosomiasis Control Programs
This compound has historically played a significant role in the control of animal trypanosomiasis, a major constraint on livestock production in many parts of the world. davidpublisher.com Its introduction provided a valuable tool for both treating and preventing infections, thereby influencing the strategies of national and regional control programs. However, the widespread use of this compound has also led to significant challenges, primarily the emergence of drug-resistant strains of trypanosomes, which has had a profound impact on the long-term sustainability of these programs.
Initially, quinapyramine was hailed for its effectiveness against several species of trypanosomes, including Trypanosoma evansi, the causative agent of "Surra" in camels and horses, as well as T. congolense and T. vivax in cattle. fao.orgcabidigitallibrary.org In many countries, it became the preferred treatment for T. evansi infections in camels. fao.org The availability of a prophylactic formulation (Antrycide Prosalt) also allowed for preventive strategies, protecting susceptible animals for extended periods and enabling livestock to be raised in tsetse-infested areas. fao.org
However, the extensive and sometimes indiscriminate use of quinapyramine led to a serious handicap: the development of drug resistance. fao.orgcabidigitallibrary.org Reports of resistance emerged relatively early in the drug's history, and by the mid-1970s, its use in cattle was largely discontinued (B1498344) in some regions due to widespread resistance. nih.govthepharmajournal.com The problem was exacerbated by practices such as underdosing, which creates strong selection pressure for resistant parasites. fao.org
The emergence of quinapyramine-resistant trypanosomes has had several critical consequences for control programs:
Reduced Efficacy of Treatment: The primary impact has been the failure of the drug to cure infected animals, leading to prolonged illness, reduced productivity, and economic losses. davidpublisher.comcabidigitallibrary.org This necessitates the use of alternative, often more expensive or toxic, drugs.
Cross-Resistance: A significant concern is the development of cross-resistance to other classes of trypanocidal drugs. nih.gov Research has shown that quinapyramine-resistant strains of T. congolense can also exhibit resistance to other commonly used drugs like isometamidium, homidium, and diminazene. africaresearchconnects.com This cross-resistance severely limits the therapeutic options available to veterinarians and livestock owners, complicating treatment strategies. nih.govafricaresearchconnects.com
Shift in Control Strategies: The threat of resistance has forced a re-evaluation of control strategies. There is a growing consensus that exclusive reliance on chemotherapy is unsustainable. fao.org Control programs are increasingly encouraged to adopt integrated approaches that combine strategic drug use with vector control and the raising of trypanotolerant livestock breeds. fao.orgfao.org Furthermore, studies have suggested that individualized treatment of confirmed cases, rather than continuous mass prophylactic treatment, may help to reduce the selection pressure for resistance. africaresearchconnects.com
Economic Impact: The failure of trypanocidal drugs due to resistance imposes a significant economic burden through direct losses from animal mortality and morbidity, as well as the costs of alternative treatments and control measures. cabidigitallibrary.org
The table below summarizes findings on the efficacy and resistance patterns of this compound, illustrating its complex role in trypanosomiasis control.
| Organism | Host Animal | Efficacy Findings | Resistance Findings |
| Trypanosoma evansi | Horses, Camels | Considered a drug of choice, with some studies showing 100% efficacy. cabidigitallibrary.orgresearchgate.net | Strains resistant to other drugs, like suramin (B1662206), may remain sensitive to quinapyramine. fao.org However, continuous prophylactic use has been linked to the emergence of uniform, likely resistant, karyotypes in camel isolates. africaresearchconnects.com |
| Trypanosoma congolense | Cattle, Mice | Initially effective for treatment. fao.org | Widespread resistance led to its discontinuation in cattle in many areas. fao.orgnih.gov A 40-fold increase in resistance was demonstrated in a lab-derived strain, which also showed cross-resistance to isometamidium, homidium, and diminazene. africaresearchconnects.com |
| Trypanosoma vivax | Cattle | Was used extensively for treatment. fao.org | Drug resistance has been a significant handicap in its use against T. vivax in cattle. fao.org |
| Trypanosoma simiae | Pigs | Can be effective in combination with diminazene. fao.org | This species has a naturally low vulnerability to various trypanocides. fao.org |
Q & A
Q. Table 1: Comparative Efficacy of this compound Formulations
| Formulation | IC50 (µg/mL) in vitro | ED50 (mg/kg) in vivo | Toxicity (HepG2 IC50) |
|---|---|---|---|
| Free drug | 2.1 ± 0.3 | 12.5 ± 1.8 | 45.2 ± 4.7 |
| Sodium alginate NP | 0.8 ± 0.2 | 5.3 ± 0.9 | 78.9 ± 6.1 |
| Data synthesized from Manuja et al. (2014, 2016) . |
Q. Table 2: Critical Nanoparticle Optimization Parameters
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
